[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate
Brand Name: Vulcanchem
CAS No.: 953008-64-5
VCID: VC7337046
InChI: InChI=1S/C19H15F2NO5/c1-24-16-6-4-11(8-18(16)25-2)17-9-13(22-27-17)10-26-19(23)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F)OC
Molecular Formula: C19H15F2NO5
Molecular Weight: 375.328

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate

CAS No.: 953008-64-5

Cat. No.: VC7337046

Molecular Formula: C19H15F2NO5

Molecular Weight: 375.328

* For research use only. Not for human or veterinary use.

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate - 953008-64-5

Specification

CAS No. 953008-64-5
Molecular Formula C19H15F2NO5
Molecular Weight 375.328
IUPAC Name [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate
Standard InChI InChI=1S/C19H15F2NO5/c1-24-16-6-4-11(8-18(16)25-2)17-9-13(22-27-17)10-26-19(23)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3
Standard InChI Key NMMOYGZWGLYRNS-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F)OC

Introduction

Structural Characteristics and Nomenclature

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 3,4-difluorobenzoate is an oxazole derivative characterized by:

  • A 1,2-oxazole core (a five-membered heterocyclic ring containing oxygen at position 1 and nitrogen at position 2).

  • A 3,4-dimethoxyphenyl group attached at the oxazole’s 5-position.

  • A 3,4-difluorobenzoate ester linked via a methyl group at the oxazole’s 3-position.

The IUPAC name reflects this substituent arrangement, ensuring unambiguous identification. The oxazole ring’s electronic properties are influenced by the electron-donating methoxy groups and electron-withdrawing fluorine atoms, creating a polarized system with potential reactivity at specific sites .

Synthetic Strategies and Reaction Pathways

While no direct synthesis of this compound is documented in the provided sources, analogous methodologies from triazole and benzamide chemistry offer plausible routes:

Oxazole Ring Formation

The Hantzsch oxazole synthesis—a classic method involving cyclization of α-halo ketones with amides—could be adapted. For example:

  • Precursor preparation: Reacting 3,4-dimethoxyphenylacetic acid with thionyl chloride to form an acid chloride.

  • Cyclization: Treating the acid chloride with a β-hydroxyamide derivative under basic conditions to yield the oxazole core .

Esterification of the Oxazole Intermediate

The methyl group at position 3 can be functionalized via:

  • Steglich esterification: Coupling 3,4-difluorobenzoic acid with the oxazole’s hydroxyl group using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Mitsunobu reaction: Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine to link the benzoate moiety .

Table 1: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (Hypothetical)
Oxazole formationα-halo ketone, NH4OAc, EtOH, reflux60–70%
EsterificationDCC, DMAP, CH2Cl2, rt75–85%

Physicochemical Properties

Predicted properties, inferred from similar compounds, include:

Spectroscopic Data

  • IR Spectroscopy:

    • Strong absorption at ~1740 cm⁻¹ (C=O stretch of the ester).

    • Peaks at ~1250 cm⁻¹ (C-O-C of methoxy groups) and ~1500 cm⁻¹ (aromatic C=C) .

  • ¹H NMR:

    • δ 3.85–3.90 ppm (two singlets for methoxy groups).

    • δ 7.20–8.20 ppm (multiplet for aromatic protons).

    • δ 5.30 ppm (singlet for oxazole’s methyl group) .

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and methoxy groups.

  • Stability: Susceptible to hydrolysis under acidic or basic conditions, liberating 3,4-difluorobenzoic acid and the corresponding alcohol .

Assay TypeTargetHypothetical IC50/EC50
DPPH radical scavengingAntioxidant activity18 μM
Dopamine D2 receptorBinding affinity120 nM

Applications and Future Directions

Medicinal Chemistry

  • Lead compound optimization: Modifying the oxazole’s substituents to enhance pharmacokinetic properties.

  • Targeted drug delivery: Utilizing the ester’s hydrolytic lability for prodrug designs.

Materials Science

  • Liquid crystals: The rigid oxazole core and polar groups could stabilize mesophases.

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